molecular formula C18H15NO2S2 B10879880 (5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10879880
M. Wt: 341.5 g/mol
InChI Key: JTKZZESAGQGXLR-VBKFSLOCSA-N
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Description

“(5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring

    Name: this compound

    IUPAC Name: (5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxothiazolidin-4-one

    Structure: !Compound Structure)

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3-(2-phenylethyl)-2-thioxothiazolidin-4-one with 3-hydroxybenzaldehyde. The reaction proceeds under acidic conditions, leading to the formation of the desired product.

Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: The initial synthesis involves the condensation of the thiazolidinone ring with an aldehyde, resulting in the formation of the imine linkage.

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The compound may participate in nucleophilic substitution reactions at the carbonyl carbon or other functional groups.

Common Reagents and Conditions::
  • 3-Hydroxybenzaldehyde
  • Acidic Catalysts (e.g., sulfuric acid)
  • Oxidizing Agents (e.g., potassium permanganate)
  • Nucleophiles (for substitution reactions)

Major Products:: The major product is the target compound itself, with its characteristic thiazolidinone ring and substituted phenyl group.

Scientific Research Applications

Chemistry::

  • Medicinal Chemistry : Researchers explore its potential as a drug scaffold due to its diverse reactivity and biological activities.
  • Catalysis : It may serve as a ligand in catalytic reactions.
Biology and Medicine::
  • Antioxidant Properties : Investigations into its antioxidant effects.
  • Anticancer Activity : Studies on its potential as an anticancer agent.
  • Anti-inflammatory Effects : Possible anti-inflammatory properties.
Industry::
  • Pharmaceuticals : Development of novel drugs.
  • Agrochemicals : Pesticides and herbicides.
  • Materials Science : Potential applications in materials and polymers.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, signaling pathways, and cellular processes.

Comparison with Similar Compounds

While there are related thiazolidinones, this compound’s unique combination of substituents sets it apart. Similar compounds include other thiazolidinones with different side chains or functional groups.

Remember, scientific exploration continues, and new findings may emerge

Properties

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c20-15-8-4-7-14(11-15)12-16-17(21)19(18(22)23-16)10-9-13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2/b16-12-

InChI Key

JTKZZESAGQGXLR-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S

Origin of Product

United States

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